molecular formula C9H16N2O B1284697 N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine CAS No. 953749-60-5

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine

Cat. No.: B1284697
CAS No.: 953749-60-5
M. Wt: 168.24 g/mol
InChI Key: KELHQGOVULCJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine typically involves the reaction of 5-methyl-2-furaldehyde with dimethylamine and a suitable reducing agent . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield . The process typically includes:

    Raw Materials: 5-methyl-2-furaldehyde, dimethylamine, and reducing agents

    Reaction Conditions: Optimized for high yield and purity, often involving controlled temperature and pressure

    Purification: Techniques such as distillation, crystallization, or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base

Major Products

    Oxidation: Furan derivatives with various functional groups

    Reduction: Secondary amines with modified alkyl chains

    Substitution: Compounds with substituted dimethylamine groups

Scientific Research Applications

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a biochemical probe

    Medicine: Explored for its pharmacological properties and potential therapeutic uses

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and amino groups play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N-methylamine
  • N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-diethylamine
  • N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dipropylamine

Uniqueness

N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

N,N-dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELHQGOVULCJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588400
Record name N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953749-60-5
Record name N~1~,N~1~-Dimethyl-1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.